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Compound of Interest

Compound Name: Z57346765

Cat. No.: B12308717

Fur Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte technische Ubersicht tiber die Rolle des Molekiils
Z57346765 als Inhibitor der Glykolyse. Der Schwerpunkt liegt auf seinem Wirkmechanismus,
guantitativen Daten zu seiner Wirksamkeit und detaillierten experimentellen Protokollen, die fur
seine Charakterisierung relevant sind.

Einleitung

257346765 ist ein spezifischer niedermolekularer Inhibitor des Enzyms Phosphoglyceratkinase
1 (PGK1).[1] PGK1 ist ein Schliusselenzym im glykolytischen Stoffwechselweg und katalysiert
die Umwandlung von 1,3-Bisphosphoglycerat zu 3-Phosphoglycerat, ein Schritt, der das erste
ATP-Molekil in der Glykolyse erzeugt.[2][3] Durch die Hemmung von PGK1 stort Z57346765
diesen zentralen Stoffwechselweg, was zu einer verringerten Glukoseaufnahme und
Laktatproduktion fuhrt.[1] Diese Eigenschaften machen 257346765 zu einem wichtigen
Werkzeug fur die Erforschung der Glykolyse und zu einem potenziellen therapeutischen
Kandidaten bei Krankheiten, die durch eine hohe glykolytische Aktivitdt gekennzeichnet sind,
wie beispielsweise Nierenzellkarzinome (KIRC).[4]

Wirkmechanismus

Z57346765 bindet spezifisch an die ADP-Bindungstasche von PGKL1.[1] Diese Bindung hemmt
die metabolische Enzymaktivitat von PGK1 und unterbricht so den glykolytischen Fluss.[4] Die
Bindungsaffinitat von 257346765 an PGK1 wurde mit einem KD-Wert von 2,09 x 10-> M
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bestimmt.[1] Neben seiner direkten Wirkung auf die Glykolyse fuhrt die Hemmung von PGK1
durch 257346765 in Nierenzellkarzinomzellen zur Hemmung der DNA-Replikation, zur
Beeintrachtigung der DNA-Reparatur und zum Stillstand des Zellzyklus.[1][4]
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Wirkung von 257346765
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Wirkmechanismus von 257346765 in der Glykolyse.
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Quantitative Daten zur Wirksamkeit

Die antiproliferative Aktivitat von 257346765 wurde in verschiedenen menschlichen
Nierenzellkarzinom-Zelllinien und einer normalen Nierenzelllinie untersucht. Die halbmaximale
Hemmkonzentration (IC50) wurde nach einer Inkubationszeit von 48 Stunden mittels CCK-8-
Assay bestimmt.

Zelllinie Zelltyp IC50-Wert (uM)
ACHN Nierenzellkarzinom 18.15[1]
786-0 Nierenzellkarzinom 26.59[1]

Nicht explizit angegeben, aber
0S-RC-2 Nierenzellkarzinom als resistenter gegen

Sorafenib beschrieben[5]

Normale Nierentubulus-
HK-2 ) 49.45[1]
Epithelzellen

Experimentelle Protokolle
Zellkultur

Menschliche Nierenzellkarzinom-Zelllinien (z. B. 786-O, ACHN, OS-RC-2) und normale
Nierenzellen (HK-2) werden in den empfohlenen Kulturmedien (z. B. RPMI-1640 oder DMEM),
erganzt mit 10 % fotalem Kalberserum (FBS) und 1 % Penicillin-Streptomycin, bei 37 °C in
einer befeuchteten Atmosphare mit 5 % CO: kultiviert.

Zellproliferationsassay (CCK-8-Assay)

o Zellaussaat: Zellen werden in 96-Well-Platten mit einer Dichte von 4.000 Zellen pro Well
ausgesat und tber Nacht inkubiert.[6]

e Behandlung: Die Zellen werden mit verschiedenen Konzentrationen von 257346765 fir 48
Stunden behandelt.[1]

e Reagenz-Inkubation: Zu jeder Vertiefung werden 10 ul der CCK-8-LOsung gegeben und die
Platte wird fir 1-4 Stunden bei 37 °C inkubiert.
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e Messung: Die Extinktion wird bei einer Wellenlange von 450 nm mit einem Mikroplatten-
Lesegerat gemessen.

e Analyse: Die prozentuale Hemmung des Zellwachstums wird im Vergleich zu mit dem
Vehikel (DMSO) behandelten Kontrollen berechnet, um die IC50-Werte zu bestimmen.

Glukoseaufnahme-Assay

o Vorbereitung: Die Zellen werden in 96-Well-Platten ausgesét und tber Nacht inkubiert.

Behandlung: Die Zellen werden mit 257346765 in den gewinschten Konzentrationen fur
eine festgelegte Zeit (z. B. 12 oder 24 Stunden) behandelt.

Inkubation mit 2-NBDG: Das Medium wird durch ein glukosefreies Medium ersetzt, das
einen fluoreszierenden Glukose-Analogstoff wie 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-
diazol-4-yl)Amino)-2-Deoxyglucose) enthalt. Die Inkubation erfolgt fir 20-30 Minuten bei 37
°C.[6][7]

Waschen: Die Reaktion wird durch Zugabe von eiskaltem PBS gestoppt und die Zellen
werden mehrmals mit kaltem PBS gewaschen, um extrazellulares 2-NBDG zu entfernen.[7]

Messung: Die Fluoreszenzintensitat wird mit einem Fluoreszenz-Mikroplatten-Lesegeréat bei
einer Anregungswellenlange von 485 nm und einer Emissionswellenlange von 530 nm
gemessen.[6]

Normalisierung: Die Fluoreszenzwerte werden auf die Zellzahl oder den Proteingehalt
normalisiert, um die Glukoseaufnahmerate zu quantifizieren.

Laktatproduktions-Assay

o Zellbehandlung: Die Zellen werden wie fur den Glukoseaufnahme-Assay beschrieben mit
Z57346765 behandelt.

¢ Probenentnahme: Nach der Inkubationszeit wird das Zellkulturmedium entnommen.

¢ Messung: Die Laktatkonzentration im Medium wird mit einem kommerziellen Laktat-Assay-
Kit gemafl den Anweisungen des Herstellers gemessen.[5][8] Diese Kits basieren
typischerweise auf einer enzymatischen Reaktion, bei der Laktat zu Pyruvat oxidiert wird,

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b12308717?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4672629/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3627351/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3627351/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4672629/
https://www.benchchem.com/product/b12308717?utm_src=pdf-body
https://www.researchgate.net/publication/377935524_Novel_inhibitors_targeting_the_PGK1_metabolic_enzyme_in_glycolysis_exhibit_effective_antitumor_activity_against_kidney_renal_clear_cell_carcinoma_in_vitro_and_in_vivo
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Lactate_Production_Assay_in_GLUT1_Inhibition_Studies.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12308717?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

was zur Bildung von NADH fuhrt, das kolorimetrisch oder fluorometrisch nachgewiesen wird.

[8][°]

e Normalisierung: Die gemessenen Laktatwerte werden auf die Zellzahl normalisiert, um die
Laktatproduktionsrate zu bestimmen.[2]

PGK1-Enzymaktivitatsassay

o Reaktionsaufbau: Rekombinantes PGK1-Protein wird in einem Reaktionspuffer (z. B. 20 mM
Tris, 100 mM NacCl, 0,1 mM MgClz, 2 mM DTT, pH 8,6) mit seinem Substrat 3-
Phosphoglycerat und ATP inkubiert.[10] Verschiedene Konzentrationen von 257346765 oder
DMSO (Kontrolle) werden zur Reaktion gegeben.

e Inkubation: Die Reaktion wird fur 1 Stunde bei Raumtemperatur inkubiert.[10]

o Detektion: Die Produktion von ADP (ein Produkt der PGK1-Reaktion) wird mit einem
Detektionsreagenz wie ADP-GIo™ gemessen.[10] Dieses Reagenz stoppt die PGK1-
Reaktion und wandelt das erzeugte ADP in ATP um, das dann Uber eine Luciferase-Reaktion
quantifiziert wird, die ein lumineszentes Signal erzeugt.

e Analyse: Die Lumineszenz wird mit einem Luminometer gemessen. Eine Reduktion des
Signals in Gegenwart von 257346765 zeigt eine Hemmung der PGK1-Enzymaktivitat an.
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Experimentelle Vorbereitung
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Experimenteller Arbeitsablauf zur Bewertung von Z57346765.

Schlussfolgerung

257346765 stellt einen wertvollen pharmakologischen Inhibitor zur Untersuchung der Rolle von
PGK1 in der Glykolyse und verwandten zellularen Prozessen dar. Seine Fahigkeit, die
Glykolyse in Krebszellen zu blockieren, unterstreicht das Potenzial der gezielten Hemmung des
Zellstoffwechsels als therapeutische Strategie, insbesondere bei Nierenzellkarzinomen. Die in
diesem Dokument zusammengefassten quantitativen Daten und detaillierten Protokolle bieten
eine solide Grundlage fiur zukinftige Forschungen und die Entwicklung von Medikamenten, die
auf PGK1 abzielen.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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